Chrom(III)-nitrat

Übersicht

Beschreibung

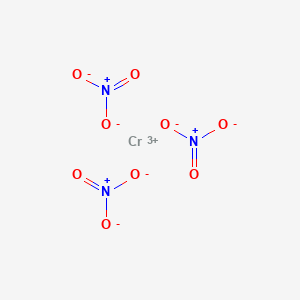

Cr(NO3)3

. It typically exists in two forms: an anhydrous green solid and a more common dark violet hygroscopic solid. This compound is known for its solubility in water and its use in various industrial and research applications .Wissenschaftliche Forschungsanwendungen

Chromnitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von Chrom-Koordinationskomplexen und als Vorläufer für andere Chromverbindungen verwendet.

Biologie: Chromnitrat wird in Studien verwendet, die sich mit den biologischen Wirkungen von Chrom und seiner Rolle im Glukosestoffwechsel befassen.

Medizin: Forschung zu den möglichen therapeutischen Wirkungen von Chrom, insbesondere bei der Behandlung von Diabetes.

Industrie: Es wird in der Färbeindustrie eingesetzt, als Katalysator in der organischen Synthese und bei der Herstellung von alkalifreien Katalysatoren

5. Wirkmechanismus

Der Mechanismus, durch den Chromnitrat seine Wirkungen entfaltet, hängt von seiner Anwendung ab:

Katalyse: In katalytischen Prozessen wirkt Chromnitrat, indem es eine Quelle für Chromionen liefert, die verschiedene chemische Reaktionen erleichtern.

Biologische Systeme: Chromionen aus Chromnitrat können mit biologischen Molekülen interagieren und Stoffwechselwege und Enzymaktivitäten beeinflussen.

Wirkmechanismus

Target of Action

Chromic nitrate, also known as Chromium nitrate, primarily targets the insulin receptor (IR) . The insulin receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .

Mode of Action

Chromic nitrate interacts with its targets by upregulating insulin-stimulated insulin signal transduction . This interaction affects effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR . This leads to the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K further activates downstream reaction cascades to

Biochemische Analyse

Biochemical Properties

Chromic nitrate is involved in several biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitrate reductase, which catalyzes the reduction of nitrate to nitrite . This interaction is crucial for nitrogen metabolism in various organisms. Additionally, chromic nitrate can form complexes with peptides, proteins, and DNA, leading to DNA-protein crosslinks and DNA breakage . These interactions can significantly impact cellular signaling pathways and gene expression.

Cellular Effects

Chromic nitrate has been shown to have various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, chromic nitrate can upregulate insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This upregulation involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake . Additionally, chromic nitrate has been found to induce DNA damage and repair systems in mammalian and human cells, which can lead to mutagenic effects .

Molecular Mechanism

The molecular mechanism of chromic nitrate involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Chromic nitrate can bind to the insulin receptor and activate its tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K activates further downstream reaction cascades to activate protein kinase B (Akt), ultimately promoting glucose uptake . Additionally, chromic nitrate can form complexes with DNA, leading to DNA-protein crosslinks and DNA breakage, which can alter cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chromic nitrate can change over time due to its stability, degradation, and long-term effects on cellular function. The thermal decomposition of chromic nitrate is a complex process that involves the gradual loss of water and nitric acid, leading to the formation of intermediate compounds . These intermediate compounds can further degrade into chromium oxides at higher temperatures . Long-term exposure to chromic nitrate in in vitro and in vivo studies has shown that it can induce DNA damage and repair systems, leading to mutagenic effects .

Dosage Effects in Animal Models

The effects of chromic nitrate can vary with different dosages in animal models. At low doses, chromic nitrate has been shown to improve insulin response and decrease plasma IL-10 levels in mice . At high doses, chromic nitrate can induce toxic effects, including DNA damage and mutagenic effects . The threshold effects observed in these studies indicate that the dosage of chromic nitrate is a critical factor in determining its impact on cellular function and overall health.

Metabolic Pathways

Chromic nitrate is involved in several metabolic pathways, including nitrogen metabolism. It plays a role in the reduction of nitrate to nitrite by interacting with the enzyme nitrate reductase . This reduction is a crucial step in the nitrogen cycle, which involves the conversion of nitrate to ammonia and other nitrogenous compounds . Additionally, chromic nitrate can influence glucose metabolism by upregulating insulin-stimulated insulin signal transduction .

Transport and Distribution

Chromic nitrate is transported and distributed within cells and tissues through various transporters and binding proteins. In plants, nitrate transporters such as NPF, NRT2, CLC, and SLAC/SLAH are involved in the uptake and distribution of nitrate . These transporters play a crucial role in sensing external nitrate availability and regulating nitrate uptake, metabolism, and gene expression . In animal cells, chromic nitrate can be transported through the bloodstream and distributed to various tissues, where it can interact with cellular components and exert its effects.

Subcellular Localization

The subcellular localization of chromic nitrate can significantly impact its activity and function. In bacteria, the enzyme nitrate reductase, which interacts with chromic nitrate, is localized to the cytoplasmic membrane and can be relocalized to the nucleus under certain conditions . This relocalization is regulated by the E3 SUMO ligase AtSIZ1 and is influenced by nitrogen sources . In eukaryotic cells, chromic nitrate can localize to specific compartments or organelles, where it can interact with biomolecules and exert its effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromic nitrate can be synthesized by dissolving chromium(III) oxide in nitric acid. The reaction is as follows:

Cr2O3+6HNO3→2Cr(NO3)3+3H2O

This reaction typically occurs at room temperature and results in the formation of chromic nitrate in solution .

Industrial Production Methods: Industrial production of chromic nitrate often involves the same reaction but on a larger scale. The process requires careful control of reaction conditions to ensure the purity and yield of the product. The resulting solution can be evaporated to obtain the solid form of chromic nitrate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chromnitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chromnitrat kann in verschiedenen chemischen Reaktionen als Oxidationsmittel wirken.

Reduktion: Es kann zu Chrom(III)-oxid oder anderen niedrigeren Oxidationsstufen von Chrom reduziert werden.

Substitution: In der Koordinationschemie kann Chromnitrat an Ligandenaustauschreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Reduktionsmittel wie Wasserstoffperoxid oder organische Verbindungen.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallhydride werden verwendet.

Substitution: Liganden wie Ammoniak oder Ethylendiamin können unter bestimmten Bedingungen Nitrationen ersetzen.

Hauptprodukte:

Oxidation: Produkte sind Chrom(III)-oxid und andere Chromverbindungen.

Reduktion: Chrom(III)-oxid und elementares Chrom.

Substitution: Verschiedene Chrom-Koordinationskomplexe.

Vergleich Mit ähnlichen Verbindungen

Chromnitrat kann mit anderen Chromverbindungen wie folgenden verglichen werden:

Chrom(III)-chlorid: Weniger wasserlöslich und in verschiedenen industriellen Anwendungen eingesetzt.

Chrom(III)-sulfat: Wird im Gerben verwendet und als Beize beim Färben.

Chrom(VI)-oxid: Ein starkes Oxidationsmittel mit erheblichen industriellen Anwendungen, aber auch mit höherer Toxizität.

Einzigartigkeit: Die hohe Wasserlöslichkeit von Chromnitrat und seine Fähigkeit, verschiedene Koordinationskomplexe zu bilden, machen es unter den Chromverbindungen einzigartig. Seine Anwendungen in Industrie und Forschung unterstreichen seine Vielseitigkeit .

Biologische Aktivität

Chromic nitrate, a compound of chromium in its +3 oxidation state, exhibits a range of biological activities that are important for both environmental and health-related contexts. This article reviews the biological effects of chromic nitrate, focusing on its interactions with biological systems, mechanisms of toxicity, and implications for health and environmental microbiology.

Chromic nitrate is represented by the chemical formula Cr(NO₃)₃. It appears as a purple crystalline solid and is soluble in water. The compound can participate in redox reactions, which are critical for its biological activity.

Mechanisms of Biological Activity

-

Microbial Reduction of Chromium:

- Certain microorganisms can reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic. This reduction is vital in bioremediation processes. For instance, studies have shown that Geobacter metallireducens, Desulfovibrio desulfuricans, and Sulfurospirillum barnesii can utilize nitrate as an electron acceptor while reducing Cr(VI) to Cr(III) .

- The presence of nitrate can influence the rate and extent of Cr(VI) reduction, with some organisms exhibiting different mechanisms for this transformation .

-

Toxicological Effects:

- Chromic nitrate has been associated with various pathological effects in humans and animals. Sublethal doses administered intraperitoneally in animal models have shown the presence of chromium deposits in the brain, suggesting neurotoxic potential .

- Chronic exposure to chromium compounds, including chromic nitrate, has been linked to renal damage, respiratory issues, and carcinogenic effects. Notably, epidemiological studies indicate a strong correlation between occupational exposure to chromium compounds and increased lung cancer rates .

-

Cellular Interactions:

- Chromium compounds can induce oxidative stress within cells, leading to DNA damage and apoptosis. This mechanism is particularly relevant in understanding the carcinogenic potential of chromium .

- Studies have indicated that chromic nitrate may affect cellular signaling pathways related to inflammation and immune responses, further complicating its biological impact .

Case Studies

-

Neurotoxicity in Humans:

A study involving three patients with encephalopathies revealed abnormal deposits of chromium in their brains. These findings suggest that chromic nitrate may penetrate the central nervous system and contribute to neurodegenerative conditions . -

Occupational Exposure:

In a cohort study of chrome platers, significant respiratory and renal health issues were documented among workers exposed to chromic compounds over extended periods. Symptoms included nasal mucosal ulceration and renal tubular damage .

Comparative Toxicity Data

The following table summarizes the toxicity levels and effects associated with various chromium compounds:

| Compound | Toxicity Level | Main Effects |

|---|---|---|

| Chromic Nitrate | Moderate to High | Neurotoxicity, renal damage |

| Potassium Chromate | High | Carcinogenicity, respiratory issues |

| Chromic Chloride | Moderate | Dermatitis, gastrointestinal issues |

| Chromium(III) Compounds | Low to Moderate | Generally less toxic |

Eigenschaften

IUPAC Name |

chromium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLYPOURZARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr(NO3)3, CrN3O9 | |

| Record name | chromium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065531 | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |

| Record name | CHROMIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of chromium nitrate?

A1: Chromium nitrate commonly refers to the nonahydrate form with the molecular formula Cr(NO3)3·9H2O and a molecular weight of 400.15 g/mol.

Q2: Is there any spectroscopic data available for characterizing chromium nitrate?

A2: Yes, studies have utilized various spectroscopic techniques:* Infrared (IR) spectroscopy: This method identifies functional groups and has been used to characterize chromium nitrate precursors in sol-gel synthesis processes [, ]. * UV-Vis Spectroscopy: This method helps analyze the compound's optical properties, including its absorbance and band gap, which is valuable in applications like photocatalysis [, ]. * X-ray Diffraction (XRD): This technique is essential for determining the crystal structure and phase composition of chromium nitrate-derived materials, especially in nanoparticle synthesis and material science applications [, , , , ].* Electron Spin Resonance (ESR): ESR has provided insights into the structure of chromium (III) hydroxide, a related compound often studied in conjunction with chromium nitrate [].

Q3: How does chromium nitrate perform in different environments?

A3: Chromium nitrate's stability and behavior are influenced by environmental factors:* Thermal Stability: Studies [] show chromia doping enhances the thermal stability of silica fibers, making them suitable for high-temperature applications.* Aqueous Solutions: Chromium nitrate readily dissolves in water, forming solutions used in various applications, including textile treatments and catalyst preparation [, , ].* pH Sensitivity: The pH of the solution significantly influences the hydrolysis and polymerization of chromium nitrate, impacting the formation of chromium hydroxide species and their interactions with other materials [, , ].

Q4: What are the known toxicological effects of chromium nitrate?

A5: Research emphasizes the importance of distinguishing between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) toxicity:* Cr(VI) Toxicity: Cr(VI), often present as a contaminant in industrial Cr(III) compounds like chromium nitrate, exhibits significant cytotoxicity, mutagenicity, and clastogenicity [, ]. It is associated with various health risks.* Cr(III) Effects: While generally considered less toxic than Cr(VI), Cr(III) compounds, including chromium nitrate, have been shown to induce chromosomal aberrations in hamster cells [].* Skin Permeability and Toxicity: Studies [] demonstrate that the permeability and toxicity of chromium compounds vary depending on the specific chromium species (e.g., sodium chromate, potassium dichromate) and their oxidation state.* Environmental Impact: The potential environmental impact of chromium compounds necessitates responsible waste management and exploration of alternative materials [].

Q5: What are the potential areas for future research on chromium nitrate?

A7: Future research could focus on:* Sustainable Alternatives: Investigating less toxic and environmentally friendly alternatives to chromium nitrate in its various applications [].* Toxicity Mitigation: Developing strategies to minimize the potential toxicity of chromium nitrate, particularly in occupational settings [].* Enhanced Catalytic Activity: Exploring modifications or combinations of chromium nitrate with other materials to enhance catalytic activity and selectivity [].* Nanomaterial Applications: Further exploring the use of chromium nitrate in synthesizing nanomaterials with tailored properties for specific applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.